N-(4-chlorophenyl)-2-({7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide
CAS No.: 877638-53-4
Cat. No.: VC5263177
Molecular Formula: C13H10ClN5O2S
Molecular Weight: 335.77
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877638-53-4 |
|---|---|
| Molecular Formula | C13H10ClN5O2S |
| Molecular Weight | 335.77 |
| IUPAC Name | N-(4-chlorophenyl)-2-[(7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C13H10ClN5O2S/c14-8-1-3-9(4-2-8)15-11(21)7-22-13-18-17-12-16-10(20)5-6-19(12)13/h1-6H,7H2,(H,15,21)(H,16,17,20) |
| Standard InChI Key | CKNUIUZKWAIKRF-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NC(=O)CSC2=NN=C3N2C=CC(=O)N3)Cl |
Introduction
The compound N-(4-chlorophenyl)-2-({7-oxo-7H,8H- triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide is a synthetic molecule that belongs to the class of triazolopyrimidine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides an in-depth review of its chemical structure, synthesis, potential applications, and research findings.
Synthesis
The synthesis of this compound typically involves multistep reactions:
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Formation of the Triazolopyrimidine Core: This is achieved through cyclization reactions involving hydrazine derivatives and pyrimidine precursors.
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Introduction of the Sulfanyl Group: The sulfur linkage is introduced via thiolation reactions.
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Final Coupling with 4-Chlorophenyl Acetamide: The chlorophenyl group is added through nucleophilic substitution or amidation reactions.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) confirm the structure.
Antimicrobial Potential
Triazolopyrimidine derivatives have shown significant antimicrobial effects against bacterial and fungal strains. The sulfanyl-acetamide moiety enhances interaction with microbial enzymes.
Anti-inflammatory Effects
Molecular docking studies suggest that this compound may inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), making it a candidate for anti-inflammatory drug development.
Research Findings
| Study Focus | Key Findings |
|---|---|
| In Silico Docking Studies | Predicted strong binding affinity to enzyme targets such as kinases and proteases. |
| In Vitro Assays | Preliminary tests indicate moderate inhibition of microbial growth. |
| Toxicity Studies | Limited data available; further testing required to assess safety profiles. |
Applications and Future Directions
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Drug Development:
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Potential as a lead compound for designing antimicrobial or anticancer agents.
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Structural modifications could improve potency and selectivity.
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Biochemical Research:
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Useful in studying enzyme inhibition mechanisms due to its diverse functional groups.
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Material Science:
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May find applications in designing functionalized materials for biosensors or catalysis.
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